molecular formula C21H25N3O3S2 B2894039 4-(N-butyl-N-methylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide CAS No. 892852-56-1

4-(N-butyl-N-methylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide

Cat. No. B2894039
M. Wt: 431.57
InChI Key: XRIWSAUSZDLFEU-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anticancer Activity

One significant application of related benzamide derivatives in scientific research is in the field of anticancer activity. A study conducted by Ravinaik et al. (2021) synthesized a series of substituted N-phenyl benzamides, which were evaluated for their anticancer activity against various cancer cell lines. These compounds showed moderate to excellent anticancer activity, indicating the potential of benzamide derivatives in cancer treatment research (Ravinaik et al., 2021).

Antimicrobial and Antifungal Action

Benzamide derivatives also exhibit antimicrobial and antifungal properties. Sych et al. (2019) extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, finding that these compounds demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. This highlights the potential of benzamide derivatives in developing new antimicrobial and antifungal agents (Sych et al., 2019).

Inhibitors of Carbonic Anhydrases

Benzamide derivatives are also researched as inhibitors of carbonic anhydrases. Supuran et al. (2013) prepared aromatic sulfonamide derivatives and assessed them as inhibitors of various carbonic anhydrase isoenzymes. These compounds showed nanomolar inhibition concentrations, indicating their efficacy as carbonic anhydrase inhibitors (Supuran et al., 2013).

Synthesis of Cyclic Sulfonamides

The synthesis of novel cyclic sulfonamides, which are potential therapeutic agents, is another application. Greig et al. (2001) synthesized substituted hexahydrobenzo[d]isothiazole and hexahydro-2H-benzo[e][1,2]thiazine 1,1-dioxides by the thermal Diels-Alder reaction. These compounds, being novel cyclic sulfonamides, have potential applications in various therapeutic areas (Greig et al., 2001).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-4-6-14-24(3)29(26,27)17-12-10-16(11-13-17)20(25)23-21-22-19-15(5-2)8-7-9-18(19)28-21/h7-13H,4-6,14H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIWSAUSZDLFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-butyl-N-methylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide

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